diethyl {[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate
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Overview
Description
DIETHYL 2-{[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE is a complex organic compound with a unique structure that includes an indole ring, a methoxy group, and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-{[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE typically involves the reaction of 6-methoxy-1,2,3-trimethylindole with diethyl malonate in the presence of a suitable base. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-{[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amino groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole ring, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
DIETHYL 2-{[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of DIETHYL 2-{[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYLATE: Similar in structure but with a pyridine ring instead of an indole ring.
DIMETHYL 2-{[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE: Similar but with methyl esters instead of ethyl esters.
Uniqueness
The uniqueness of DIETHYL 2-{[(6-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE lies in its specific combination of functional groups and its indole ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H26N2O5 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
diethyl 2-[[(6-methoxy-1,2,3-trimethylindol-5-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C20H26N2O5/c1-7-26-19(23)15(20(24)27-8-2)11-21-16-9-14-12(3)13(4)22(5)17(14)10-18(16)25-6/h9-11,21H,7-8H2,1-6H3 |
InChI Key |
JLVGSOVDQVXRHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C2C(=C1)C(=C(N2C)C)C)OC)C(=O)OCC |
Origin of Product |
United States |
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